molecular formula C16H14N2O3 B8340500 3-amino-N-[2-(4-hydroxyphenyl)ethyl]phthalimide

3-amino-N-[2-(4-hydroxyphenyl)ethyl]phthalimide

Cat. No. B8340500
M. Wt: 282.29 g/mol
InChI Key: BOZYBDXUAFGPEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06017919

Procedure details

10% Palladium-carbon catalyst (water content 50%, 200 mg) was added to a mixed solution of N-[2-(4-hydroxyphenyl)ethyl]-3-nitrophthalimide (1.67 g, 0.0053 mol, 1 eq) in methanol (20 ml)-ethanol (50 ml)-acetic acid (20 ml), and the mixture was stirred for 3 hours at room temperature in a stream of hydrogen. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by column chromatography on silica gel (chloroform/methanol=50/1) to give 3-amino-N-[2-(4-hydroxyphenyl)ethyl]phthalimide (360 mg, 24.1%) as a colorless solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[2-(4-hydroxyphenyl)ethyl]-3-nitrophthalimide
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
200 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][N:10]2[C:14](=[O:15])[C:13]3=[C:16]([N+:20]([O-])=O)[CH:17]=[CH:18][CH:19]=[C:12]3[C:11]2=[O:23])=[CH:4][CH:3]=1.C(O)C.C(O)(=O)C.[H][H]>[C].[Pd].CO>[NH2:20][C:16]1[CH:17]=[CH:18][CH:19]=[C:12]2[C:11]([N:10]([CH2:9][CH2:8][C:5]3[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=3)[C:14](=[O:15])[C:13]=12)=[O:23] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
N-[2-(4-hydroxyphenyl)ethyl]-3-nitrophthalimide
Quantity
1.67 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CCN1C(C=2C(C1=O)=C(C=CC2)[N+](=O)[O-])=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Palladium-carbon
Quantity
200 mg
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography on silica gel (chloroform/methanol=50/1)

Outcomes

Product
Name
Type
product
Smiles
NC1=C2C(C(=O)N(C2=O)CCC2=CC=C(C=C2)O)=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 24.1%
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.